molecular formula C15H13ClN2O4 B5533572 2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No. B5533572
M. Wt: 320.73 g/mol
InChI Key: JWMUUGRLVHIBPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, including alkylation, nitration, and carbonylation reactions. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, a related compound, was achieved through alkylation and nitration, indicating a methodology that could be adapted for synthesizing the compound of interest (Zhang Da-yang, 2004). Another study demonstrates the use of a Pd-based catalytic system for the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot, showcasing the potential for efficient synthesis routes (A. Vavasori et al., 2023).

Molecular Structure Analysis

The molecular structure of acetanilides, closely related to the compound of interest, has been extensively studied. For instance, the conformation of the N—H bond in structures of similar compounds shows specific orientations relative to substituent groups, which can influence the compound's reactivity and properties. The geometric parameters and hydrogen bonding patterns have been analyzed, indicating dual intermolecular N—H⋯O hydrogen bonds in certain cases (B. Gowda et al., 2007).

Chemical Reactions and Properties

The reactivity of acetamide derivatives towards various chemical reactions has been explored, revealing insights into their chemical behavior. For example, the synthesis and characterization of N-Methyl-2-(4-phenoxyphenoxy) acetamide involved reactions with DMF and potassium carbonate, indicating the compound's potential to undergo further chemical transformations (Gao Yonghong, 2009).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. For instance, the crystal structure analysis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides reveals the presence of intra- and intermolecular hydrogen bonds, affecting their solubility and stability (T. Romero et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with other molecules, have been studied. For example, the synthesis, crystal structure, and optical properties of a similar compound were investigated for anion detection, demonstrating the compound's ability to interact selectively with certain ions (P. Jansukra et al., 2021).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10-7-11(16)5-6-14(10)22-9-15(19)17-12-3-2-4-13(8-12)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMUUGRLVHIBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide

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